
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile is a heterocyclic compound that features a pyrimidine ring substituted with phenyl groups at the 2 and 6 positions and a propanedinitrile group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diphenylpyrimidine-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (2,6-Diphenylpyrimidin-4(3H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenylpyrimidine: Lacks the propanedinitrile group but shares the pyrimidine core structure.
4,6-Diphenylpyrimidin-2-amine: Contains an amine group at the 2 position instead of the propanedinitrile group.
2,4,6-Triarylpyrimidines: These compounds have additional aryl groups and may exhibit different chemical and biological properties.
Uniqueness
This structural feature distinguishes it from other similar compounds and may confer unique biological activities and material properties .
Propriétés
Numéro CAS |
63246-84-4 |
|---|---|
Formule moléculaire |
C19H12N4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-(2,4-diphenyl-1H-pyrimidin-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C19H12N4/c20-12-16(13-21)18-11-17(14-7-3-1-4-8-14)22-19(23-18)15-9-5-2-6-10-15/h1-11H,(H,22,23) |
Clé InChI |
KLIIRPGYLBQOOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)NC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


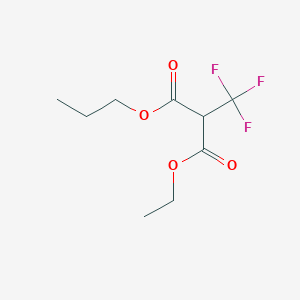



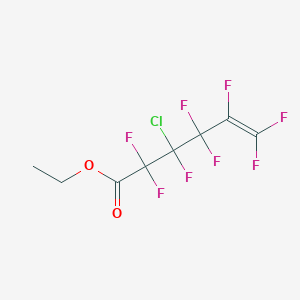
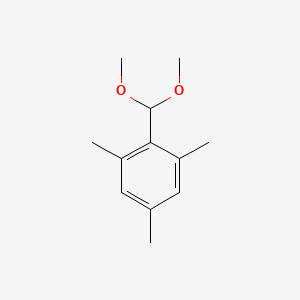
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
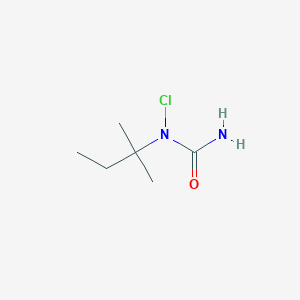
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
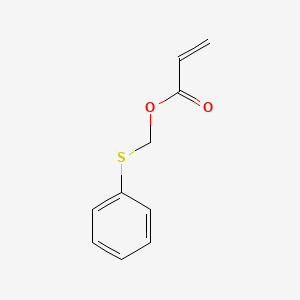
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
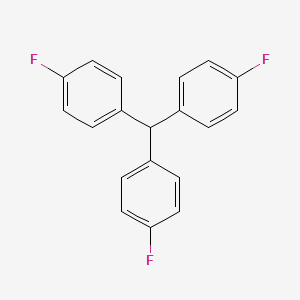
![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)
